4-Methylbenzenesulfonamide;pyridine
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Overview
Description
4-Methylbenzenesulfonamide;pyridine is a compound that combines the structural features of both 4-methylbenzenesulfonamide and pyridine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The sulfonamide group is known for its presence in many biologically active molecules, while the pyridine ring is a common motif in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonamide;pyridine typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyridine in the presence of a base. The general protocol includes the following steps:
Preparation of 4-methylbenzenesulfonyl chloride: This is achieved by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Reaction with pyridine: The 4-methylbenzenesulfonyl chloride is then reacted with pyridine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonamide;pyridine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can modify the pyridine ring .
Scientific Research Applications
4-Methylbenzenesulfonamide;pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its sulfonamide and pyridine moieties which are common in pharmaceuticals.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonamide;pyridine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyridine ring can interact with various receptors and enzymes in the body. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-p-toluene sulfonamide: Known for its inhibitory activity on ATPase.
4-methyl-N-(4-methylbenzyl)benzenesulfonamide: Structurally similar and used in various biological studies.
Uniqueness
4-Methylbenzenesulfonamide;pyridine is unique due to the combination of the sulfonamide and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research .
Properties
CAS No. |
65477-77-2 |
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Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-methylbenzenesulfonamide;pyridine |
InChI |
InChI=1S/C7H9NO2S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H2,8,9,10);1-5H |
InChI Key |
QDMTXWLIBKBNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N.C1=CC=NC=C1 |
Origin of Product |
United States |
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